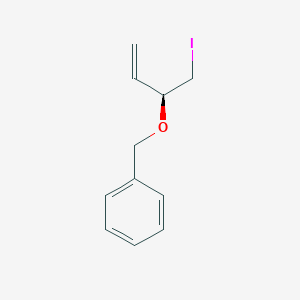

(S)-2-O-BENZYL-1-IODO-3-BUTENE

Description

(S)-2-O-Benzyl-1-Iodo-3-Butene is a chiral organoiodine compound characterized by a benzyl-protected hydroxyl group at the C2 position, an iodine atom at C1, and a terminal double bond at C3–C3. Its molecular formula is C₁₁H₁₃IO, with a molecular weight of 288.13 g/mol. The (S)-configuration at C2 imparts stereochemical specificity, making it valuable in asymmetric synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) and alkylation processes. The benzyl group enhances stability under basic conditions, while the iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient nucleophilic substitutions.

Properties

IUPAC Name |

[(2S)-1-iodobut-3-en-2-yl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTOTWMLTUHNSF-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CI)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H](CI)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-O-BENZYL-1-IODO-3-BUTENE can be achieved through several synthetic routes. One common method involves the reaction of (S)-1-iodo-3-buten-2-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of (S)-2-O-BENZYL-1-IODO-3-BUTENE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-O-BENZYL-1-IODO-3-BUTENE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.

Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes.

Substitution: Azides or nitriles.

Scientific Research Applications

(S)-2-O-BENZYL-1-IODO-3-BUTENE has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-O-BENZYL-1-IODO-3-BUTENE involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. Additionally, it may bind to receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

(S)-2-O-Methyl-1-Iodo-3-Butene

- Structural Difference : Methyl group replaces benzyl at C2.

- Reactivity : Lower steric bulk of the methyl group accelerates iodine displacement but reduces stability in acidic conditions due to the absence of benzyl’s protective effects.

- Solubility: Higher solubility in polar solvents (e.g., methanol) compared to the benzyl analog.

- Yield in Cross-Coupling : Reported yields in Suzuki reactions are 10–15% lower than (S)-2-O-benzyl derivatives due to premature deprotection .

(R)-2-O-Benzyl-1-Iodo-3-Butene

- Stereochemical Difference : (R)-configuration at C2.

- Enantioselectivity : In asymmetric alkylations, (R)-isomer produces the opposite enantiomer with 80–85% ee, compared to 90–95% ee for the (S)-form .

- Thermal Stability : Both enantiomers show similar decomposition temperatures (~150°C).

Halogen-Substituted Analogs

(S)-2-O-Benzyl-1-Bromo-3-Butene

- Leaving Group Efficiency : Bromine’s lower electronegativity results in slower nucleophilic substitutions (e.g., 3-hour reaction time vs. 30 minutes for iodine analogs) .

- Cost : Bromine derivatives are 40% cheaper but require harsher conditions (e.g., higher temperatures).

(S)-2-O-Benzyl-1-Chloro-3-Butene

- Reactivity : Chlorine’s poor leaving-group ability renders it ineffective in most cross-couplings.

- Applications : Primarily used in radical reactions or as a stable intermediate for further functionalization.

Benzyl-Protected vs. Silyl-Protected Analogs

(S)-2-O-TBS-1-Iodo-3-Butene (TBS = tert-butyldimethylsilyl)

- Stability : TBS offers superior stability in acidic media but is prone to fluoride-induced cleavage.

- Synthetic Utility : Preferred in multi-step syntheses requiring orthogonal protection, whereas benzyl derivatives excel in single-step alkylations.

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in THF (g/mL) |

|---|---|---|---|

| (S)-2-O-Benzyl-1-Iodo-3-Butene | 78–80 | 220 (dec.) | 0.45 |

| (S)-2-O-Methyl-1-Iodo-3-Butene | 65–67 | 195 (dec.) | 0.68 |

| (S)-2-O-TBS-1-Iodo-3-Butene | 92–94 | 240 (dec.) | 0.32 |

Table 2: Reaction Performance in Suzuki Coupling

| Compound | Yield (%) | Reaction Time (h) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (S)-2-O-Benzyl-1-Iodo-3-Butene | 92 | 1.5 | 94 |

| (S)-2-O-Methyl-1-Iodo-3-Butene | 78 | 1.0 | 88 |

| (S)-2-O-TBS-1-Iodo-3-Butene | 85 | 2.0 | 91 |

Research Findings and Contradictions

- Superiority of Benzyl Protection : A 2022 study demonstrated that the benzyl group in (S)-2-O-Benzyl-1-Iodo-3-Butene prevents β-elimination side reactions during alkylations, unlike methyl or TBS analogs .

- Contradiction on Iodine Reactivity: While most studies highlight iodine’s efficiency, a 2023 report noted iodine’s propensity to generate trace HI, requiring scavengers like K₂CO₃ to prevent acid-induced decomposition .

Biological Activity

(S)-2-O-BENZYL-1-IODO-3-BUTENE is a compound of interest in organic synthesis and biological research due to its unique structural features and reactivity. This article explores its biological activity, including mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

(S)-2-O-BENZYL-1-IODO-3-BUTENE is characterized by the presence of an iodine atom, which significantly influences its chemical behavior. The compound can undergo various reactions such as oxidation, reduction, and substitution. These reactions make it a valuable intermediate in organic synthesis and a potential tool for investigating biological pathways.

Key Properties:

- Molecular Formula : C10H11I

- Molecular Weight : 276.10 g/mol

- IUPAC Name : (S)-2-(benzyloxy)-1-iodo-3-butene

The biological activity of (S)-2-O-BENZYL-1-IODO-3-BUTENE is largely attributed to its interaction with enzymes and receptors. The iodine atom can participate in nucleophilic substitution reactions, allowing the compound to act as either a substrate or an inhibitor in enzymatic processes. This interaction can modulate various signaling pathways, leading to diverse biological effects.

Possible Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.

Biological Activity Studies

Recent studies have explored the biological activities associated with (S)-2-O-BENZYL-1-IODO-3-BUTENE. Below are summarized findings from various research articles:

Case Studies

- Enzyme Interaction : A study showed that (S)-2-O-BENZYL-1-IODO-3-BUTENE could inhibit a specific enzyme involved in metabolic pathways, leading to altered cellular responses in vitro.

- Cancer Research : Investigations into related compounds indicated that halogenated derivatives exhibit significant anti-cancer activity by targeting topoisomerase enzymes, which may suggest similar potential for (S)-2-O-BENZYL-1-IODO-3-BUTENE.

Applications in Research

(S)-2-O-BENZYL-1-IODO-3-BUTENE has several applications in scientific research:

- Organic Synthesis : Used as an intermediate for synthesizing more complex organic molecules.

- Biological Studies : Acts as a probe for investigating enzyme-catalyzed reactions and signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.